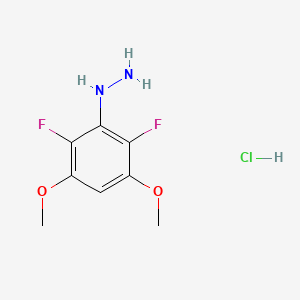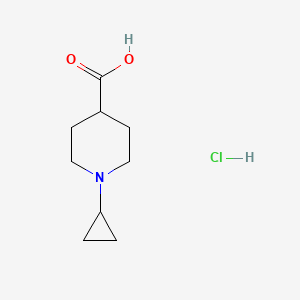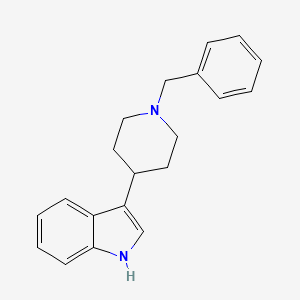
(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride
概要
説明
(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C8H11ClF2N2O2 . It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a phenyl ring, along with a hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the hydrazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Various hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.
Biology: In biological research, this compound is used to study enzyme inhibition and as a probe to investigate biochemical pathways involving hydrazine derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and drug development.
類似化合物との比較
- (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine
- (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine sulfate
- (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine phosphate
Uniqueness: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is unique due to its specific combination of fluorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
(2,6-difluoro-3,5-dimethoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2.ClH/c1-13-4-3-5(14-2)7(10)8(12-11)6(4)9;/h3,12H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVIUKQVMJWKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)NN)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)






![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3034470.png)


